5-chloro-N-(4-methylphenyl)thiophene-2-carboxamide
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Overview
Description
5-chloro-N-(4-methylphenyl)thiophene-2-carboxamide is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heterocyclic compound containing sulfur
Mechanism of Action
Target of Action
The primary target of 5-chloro-N-(4-methylphenyl)thiophene-2-carboxamide is the coagulation enzyme Factor Xa (FXa) . FXa plays a central role in the blood coagulation cascade, as it is activated by both the intrinsic and the extrinsic pathways .
Mode of Action
The compound acts as a direct inhibitor of FXa . It binds with high affinity to FXa, inhibiting its activity and thus reducing the generation of thrombin, a key player in blood coagulation . This results in antithrombotic effects .
Biochemical Pathways
By inhibiting FXa, the compound disrupts the blood coagulation cascade, specifically the conversion of prothrombin to thrombin . This diminishes thrombin-mediated activation of both coagulation and platelets, without affecting existing thrombin levels .
Result of Action
The inhibition of FXa and the subsequent decrease in thrombin generation result in antithrombotic effects . This can be beneficial in the prevention and treatment of thromboembolic diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(4-methylphenyl)thiophene-2-carboxamide typically involves the following steps:
Formation of Thiophene Ring: The thiophene ring can be synthesized using the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(4-methylphenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol, amine derivatives
Substitution: Various substituted thiophene derivatives
Scientific Research Applications
5-chloro-N-(4-methylphenyl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(2-(4-(2-oxopyridin-1(2H)-yl)benzamido)ethyl)thiophene-2-carboxamide
- 5-chloro-N-(4-(2-oxopyridin-1(2H)-yl)benzamido)ethyl)thiophene-2-carboxamide
Uniqueness
5-chloro-N-(4-methylphenyl)thiophene-2-carboxamide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its combination of a chlorine atom and a 4-methylphenyl group makes it a versatile compound for various applications in medicinal chemistry and material science .
Properties
IUPAC Name |
5-chloro-N-(4-methylphenyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNOS/c1-8-2-4-9(5-3-8)14-12(15)10-6-7-11(13)16-10/h2-7H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKXRWQIFBTCMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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